molecular formula C11H20Cl2N2 B1465069 N-Ethyl-4-(dimethylamino)benzylamine CAS No. 313552-99-7

N-Ethyl-4-(dimethylamino)benzylamine

Cat. No. B1465069
M. Wt: 251.19 g/mol
InChI Key: BCOVXMVBBIBVAR-UHFFFAOYSA-N
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Description

N-Ethyl-4-(dimethylamino)benzylamine is a chemical compound with the linear formula C11H18N2 . It is a colorless to brown liquid .


Physical And Chemical Properties Analysis

N-Ethyl-4-(dimethylamino)benzylamine is a colorless to brown liquid . It has a molecular weight of 178.28 . The storage temperature is +4°C .

Scientific Research Applications

  • Synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one

    • Field : Organic Synthesis
    • Application : N-Ethyl-4-(dimethylamino)benzylamine could potentially be used in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not specified in the source .
  • Catalyst for Polyurethane Foams and Epoxy Resins

    • Field : Polymer Chemistry
    • Application : N-Ethyl-4-(dimethylamino)benzylamine is used as a catalyst for the formation of polyurethane foams and epoxy resins .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not specified in the source .
  • Phase Transfer Catalysts

    • Field : Organic Chemistry
    • Application : N-Ethyl-4-(dimethylamino)benzylamine can be used to produce quaternary ammonium salts, which are useful phase transfer catalysts .
    • Method : The amine undergoes quaternization with alkyl halides (e.g. hexyl bromide) to give quaternary ammonium salts .
    • Results : The results or outcomes obtained were not specified in the source .
  • Production of Quaternary Ammonium Salts

    • Field : Organic Chemistry
    • Application : N-Ethyl-4-(dimethylamino)benzylamine can be used to produce quaternary ammonium salts, which are useful phase transfer catalysts .
    • Method : The amine undergoes quaternization with alkyl halides (e.g. hexyl bromide) to give quaternary ammonium salts .
    • Results : Such salts are useful phase transfer catalysts .

Safety And Hazards

N-Ethyl-4-(dimethylamino)benzylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-(ethylaminomethyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-4-12-9-10-5-7-11(8-6-10)13(2)3/h5-8,12H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQUAUQJXYRDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-4-(dimethylamino)benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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